molecular formula C11H11N3 B6168415 5-methyl-6-phenylpyridazin-3-amine CAS No. 105537-96-0

5-methyl-6-phenylpyridazin-3-amine

Cat. No.: B6168415
CAS No.: 105537-96-0
M. Wt: 185.22 g/mol
InChI Key: WZOOTWYQPKVYOS-UHFFFAOYSA-N
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Description

5-Methyl-6-phenylpyridazin-3-amine: is a heterocyclic compound featuring a pyridazine ring substituted with a methyl group at the 5-position and a phenyl group at the 6-position. Pyridazine derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-phenylpyridazin-3-amine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Substitution Reactions: The introduction of the methyl and phenyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, a methyl group can be introduced using methyl iodide in the presence of a base, while the phenyl group can be introduced using phenylboronic acid in a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridazine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions that promote substitution reactions.

Major Products

    Oxidation: Products may include 5-methyl-6-phenylpyridazin-3-carboxylic acid or 5-methyl-6-phenylpyridazin-3-aldehyde.

    Reduction: Products may include dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-6-phenylpyridazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential in various assays. It can be used as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

Industrially, this compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of 5-methyl-6-phenylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can form hydrogen bonds and π-π interactions with these targets, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-6-phenylpyridazin-3-one: This compound differs by having a carbonyl group at the 3-position instead of an amine group.

    6-Phenylpyridazin-3-amine: Lacks the methyl group at the 5-position.

    5-Methylpyridazin-3-amine: Lacks the phenyl group at the 6-position.

Uniqueness

5-Methyl-6-phenylpyridazin-3-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the methyl and phenyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

105537-96-0

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5-methyl-6-phenylpyridazin-3-amine

InChI

InChI=1S/C11H11N3/c1-8-7-10(12)13-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13)

InChI Key

WZOOTWYQPKVYOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C2=CC=CC=C2)N

Purity

95

Origin of Product

United States

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